Fz7-21

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé se lie sélectivement au domaine riche en cystéine (CRD) du récepteur FZD7, perturbant la signalisation Wnt-β-caténine induite par WNT3A dans les cellules HEK293 . Fz7-21 a montré un potentiel dans la perturbation de la signalisation Wnt/β-caténine, qui est cruciale pour divers processus cellulaires, y compris la prolifération cellulaire, la différenciation et le maintien des cellules souches .

Applications De Recherche Scientifique

Fz7-21 has several scientific research applications, particularly in the fields of biology and medicine:

Cancer Research: This compound has been studied for its potential to disrupt Wnt/β-catenin signaling, which is often dysregulated in various cancers.

Stem Cell Research: The compound impairs the function of intestinal stem cells, making it a valuable tool for studying stem cell biology.

Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting the Wnt/β-catenin signaling pathway.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

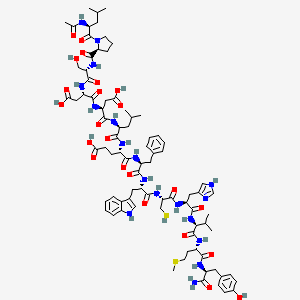

Fz7-21 est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode couramment employée pour la production de peptides. La synthèse implique l'ajout séquentiel d'acides aminés protégés à une résine solide, suivi de la déprotection et du clivage de la résine . La séquence peptidique pour this compound est acétyl-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2 .

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à plus grande échelle. Le processus implique des synthétiseurs peptidiques automatisés, qui permettent une production efficace et à haut débit de peptides. Le produit final est purifié en utilisant une chromatographie liquide haute performance (HPLC) pour atteindre la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Fz7-21 subit principalement une formation de liaison peptidique au cours de sa synthèse. Il ne participe généralement pas aux réactions d'oxydation, de réduction ou de substitution dans des conditions normales .

Réactifs et conditions courants

La synthèse de this compound implique l'utilisation d'acides aminés protégés, de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt), et d'agents de déprotection comme l'acide trifluoroacétique (TFA) . Le principal produit formé est le peptide this compound lui-même.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la biologie et de la médecine:

Recherche sur le cancer: This compound a été étudié pour son potentiel à perturber la signalisation Wnt/β-caténine, qui est souvent dysrégulée dans divers cancers.

Recherche sur les cellules souches: Le composé affaiblit la fonction des cellules souches intestinales, ce qui en fait un outil précieux pour l'étude de la biologie des cellules souches.

Développement de médicaments: This compound sert de composé de tête pour le développement de nouveaux agents thérapeutiques ciblant la voie de signalisation Wnt/β-caténine.

Mécanisme d'action

This compound exerce ses effets en se liant au domaine riche en cystéine du récepteur Frizzled 7. Cette liaison perturbe la formation du complexe ternaire entre WNT3A, FZD7 et LRP6, inhibant ainsi la signalisation Wnt/β-caténine . La perturbation de cette voie affecte divers processus cellulaires, y compris la prolifération cellulaire, la différenciation et le maintien des cellules souches .

Mécanisme D'action

Fz7-21 exerts its effects by binding to the cysteine-rich domain of the Frizzled 7 receptor. This binding disrupts the formation of the ternary complex between WNT3A, FZD7, and LRP6, thereby inhibiting Wnt/β-catenin signaling . The disruption of this pathway affects various cellular processes, including cell proliferation, differentiation, and stem cell maintenance .

Comparaison Avec Des Composés Similaires

Fz7-21 est unique dans sa liaison sélective au récepteur FZD7. Les composés similaires comprennent:

This compound se distingue par son ciblage spécifique du récepteur FZD7, ce qui en fait un outil précieux pour étudier le rôle de ce récepteur dans divers processus biologiques .

Propriétés

Formule moléculaire |

C₈₃H₁₁₄N₁₈O₂₃S₂ |

|---|---|

Poids moléculaire |

1796.05 |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |

Synonyme |

(Ac)-LPSDDLEFWCHVMY-NH2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Agtad[cfwkyc]V](/img/structure/B1574774.png)